![molecular formula C20H19N3O4S B2746214 N-benzyl-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide CAS No. 688054-48-0](/img/structure/B2746214.png)

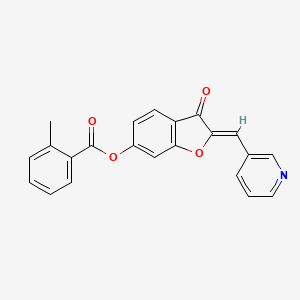

N-benzyl-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-benzyl-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide” is a compound that is available from suppliers such as ChemDiv, Inc., and Life Chemicals Inc . It is also known by registry numbers ZINC000002975434 .

Molecular Structure Analysis

The molecular formula of this compound is C20H17N3O4S. It has a complexity of 610, a rotatable bond count of 6, a hydrogen bond donor count of 2, and a hydrogen bond acceptor count of 5 . The topological polar surface area is 112, and it has 28 heavy atoms .Physical And Chemical Properties Analysis

This compound has an XLogP3-AA value of 2.1, indicating its lipophilicity, which is a measure of its solubility in fat compared to water . Its exact mass is 397.10962727, and its monoisotopic mass is also 397.10962727 .Wissenschaftliche Forschungsanwendungen

Synthesis and Antitumor Activity

Compounds structurally related to N-benzyl-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide have been synthesized and evaluated for their antitumor activities. For instance, Nowak et al. (2015) described the synthesis of amino- and sulfanyl-derivatives of benzoquinazolinones, with one compound exhibiting significant anticancer activity against HT29 and HCT116 cell lines (Nowak et al., 2015). Similarly, Al-Suwaidan et al. (2016) reported on a novel series of 3-benzyl-substituted-4(3H)-quinazolinones, with several analogs showing broad-spectrum antitumor activity and are more potent compared to the control 5-FU (Al-Suwaidan et al., 2016).

Antimicrobial and Antiviral Activities

Research has also explored the antimicrobial and antiviral potentials of quinazolinone derivatives. Markosyan et al. (2015) synthesized 2-sulfanyl-substituted quinazolinones, some of which exhibited high anti-monoamine oxidase and antitumor activity (Markosyan et al., 2015). Furthermore, Selvam et al. (2007) designed and synthesized novel quinazolin-4(3H)-ones displaying antiviral activities against various respiratory and biodefense viruses, including influenza A and severe acute respiratory syndrome corona (Selvam et al., 2007).

Novel Synthetic Methods

The literature also details innovative synthetic methods for creating quinazolinone derivatives. An example is the work by Wang et al. (2016), who reported a Rh(III)-catalyzed intermolecular C-H functionalization of benzimidates with dioxazolones to synthesize substituted quinazolines, demonstrating a novel approach to heterocyclic compound synthesis (Wang et al., 2016).

Eigenschaften

IUPAC Name |

N-benzyl-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O4S/c24-18(21-11-13-5-2-1-3-6-13)7-4-8-23-19(25)14-9-16-17(27-12-26-16)10-15(14)22-20(23)28/h1-3,5-6,9-10H,4,7-8,11-12H2,(H,21,24)(H,22,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQWQIAZAHCAGIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C3C(=C2)C(=O)N(C(=S)N3)CCCC(=O)NCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-chlorophenoxy)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2746132.png)

![4-ethyl-7-hydroxy-N-(2-methoxy-5-methylphenyl)-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2746133.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-(2-nitrobenzamido)benzofuran-2-carboxamide](/img/structure/B2746134.png)

![N-(naphtho[2,1-d]thiazol-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2746135.png)

![1-{2-Chloro-4-[(prop-2-yn-1-yl)amino]phenyl}ethan-1-one](/img/structure/B2746137.png)

![1-((4-methoxyphenyl)amino)-2H-naphtho[1,2,3-de]quinoline-2,7(3H)-dione](/img/structure/B2746138.png)

![N-(2-(4-(thiophene-2-carbonyl)piperazin-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide hydrochloride](/img/structure/B2746139.png)

![3-((4-chlorophenyl)sulfonyl)-1-(2-hydroxyethyl)-2-imino-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2746140.png)

![2-(1-benzoylpiperidine-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2746141.png)

![1-(2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(thiophen-2-yl)urea](/img/structure/B2746142.png)

![3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methyl-1,2,5-oxadiazole](/img/structure/B2746149.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2746154.png)